molecular formula C25H28N6O9 B15162028 Pemetrexed L-glutamic acid CAS No. 144051-68-3

Pemetrexed L-glutamic acid

Cat. No.: B15162028
CAS No.: 144051-68-3
M. Wt: 556.5 g/mol
InChI Key: COZFORXRWZIVED-HOTGVXAUSA-N
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Description

Pemetrexed L-glutamic acid is a folate analog metabolic inhibitor used primarily in the treatment of certain types of cancer, including malignant pleural mesothelioma and non-small cell lung cancer. It functions by inhibiting several enzymes involved in the synthesis of DNA and RNA, thereby disrupting the growth and proliferation of cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pemetrexed L-glutamic acid is synthesized through a multi-step chemical process that involves the reaction of various chemical precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, purification, and formulation processes to ensure the production of a high-purity active pharmaceutical ingredient (API). The compound is then formulated into a lyophilized powder for intravenous infusion.

Chemical Reactions Analysis

Types of Reactions: Pemetrexed L-glutamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions include various intermediates and by-products that are further purified and processed to obtain the final active compound.

Scientific Research Applications

Pemetrexed L-glutamic acid has several scientific research applications, including:

  • Chemistry: Used as a reagent in organic synthesis and chemical research.

  • Biology: Studied for its effects on cellular processes and enzyme inhibition.

  • Medicine: Utilized in the development of cancer treatments and chemotherapy regimens.

  • Industry: Employed in the production of pharmaceuticals and research chemicals.

Mechanism of Action

Pemetrexed L-glutamic acid exerts its effects by inhibiting key enzymes involved in the folate pathway, such as thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. This inhibition disrupts the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

  • Methotrexate

  • Pemetrexed ditromethamine

  • Other folate analogs

Properties

CAS No.

144051-68-3

Molecular Formula

C25H28N6O9

Molecular Weight

556.5 g/mol

IUPAC Name

(2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C25H28N6O9/c26-25-30-20-19(22(36)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(35)29-16(24(39)40)7-9-17(32)28-15(23(37)38)8-10-18(33)34/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,32)(H,29,35)(H,33,34)(H,37,38)(H,39,40)(H4,26,27,30,31,36)/t15-,16-/m0/s1

InChI Key

COZFORXRWZIVED-HOTGVXAUSA-N

Isomeric SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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